molecular formula C17H21NO4S B1240729 ethyl 2-{[(E)-(4,4-dimethyl-2,6-dioxocyclohexyl)methylidene]amino}-5-methylthiophene-3-carboxylate

ethyl 2-{[(E)-(4,4-dimethyl-2,6-dioxocyclohexyl)methylidene]amino}-5-methylthiophene-3-carboxylate

Cat. No.: B1240729
M. Wt: 335.4 g/mol
InChI Key: GHQPDFDSYXHBEW-GIJQJNRQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4,4-dimethyl-2,6-dioxocyclohexyl)methylideneamino]-5-methyl-3-thiophenecarboxylic acid ethyl ester is a thiophenecarboxylic acid.

Scientific Research Applications

Dyeing Polyester Fibers

Ethyl 2-amino-4-[(4-chlorophenyl)carbamoyl]-5-methylthiophene-3-carboxylate derivatives have been employed in the synthesis of novel heterocyclic disperse dyes. These dyes exhibit strong affinity for polyester fabrics, rendering vibrant shades with excellent fastness properties, although they exhibit poor photostability. The dyeing performance has been assessed under various conditions, including the use of a carrier and reduced pressure dyeing techniques (Iyun et al., 2015).

Complexation with Metals for Fabric Dyeing

Complexation of similar ethyl 2-amino-5-methylthiophene-3-carboxylate derivatives with metals like Cu, Co, and Zn has been studied for their application in dyeing polyester and nylon 6.6 fabrics. These metal-complexed dyes offer excellent dyeing performance with good levelness and fastness properties, presenting shades of violet and brown on the treated fabrics (Abolude et al., 2021).

Applications in Scientific Research

Fluorescence Studies

Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate, a related compound, has been synthesized and its structure characterized. Notably, this compound exhibits novel fluorescence properties, indicating potential applications in areas requiring fluorescent tagging or marking (Guo Pusheng, 2009).

Synthesis of Thieno[3,4-d]pyrimidines

Reactions involving ethyl 3-amino-4-carbamoyl-5-methylthiophene-2-carboxylate and 1,3-dicarbonyl compounds have been studied, leading to the formation of ethyl 5-methyl-4-oxo-3,4-dihydrothieno[3,4-d]pyrimidine-7-carboxylates. This indicates the compound's relevance in the synthesis of complex organic structures, potentially useful in pharmaceuticals and materials science (Ryndina et al., 2002).

Properties

Molecular Formula

C17H21NO4S

Molecular Weight

335.4 g/mol

IUPAC Name

ethyl 2-[(E)-(4,4-dimethyl-2,6-dioxocyclohexyl)methylideneamino]-5-methylthiophene-3-carboxylate

InChI

InChI=1S/C17H21NO4S/c1-5-22-16(21)11-6-10(2)23-15(11)18-9-12-13(19)7-17(3,4)8-14(12)20/h6,9,12H,5,7-8H2,1-4H3/b18-9+

InChI Key

GHQPDFDSYXHBEW-GIJQJNRQSA-N

Isomeric SMILES

CCOC(=O)C1=C(SC(=C1)C)/N=C/C2C(=O)CC(CC2=O)(C)C

SMILES

CCOC(=O)C1=C(SC(=C1)C)N=CC2C(=O)CC(CC2=O)(C)C

Canonical SMILES

CCOC(=O)C1=C(SC(=C1)C)N=CC2C(=O)CC(CC2=O)(C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ethyl 2-{[(E)-(4,4-dimethyl-2,6-dioxocyclohexyl)methylidene]amino}-5-methylthiophene-3-carboxylate
Reactant of Route 2
Reactant of Route 2
ethyl 2-{[(E)-(4,4-dimethyl-2,6-dioxocyclohexyl)methylidene]amino}-5-methylthiophene-3-carboxylate
Reactant of Route 3
ethyl 2-{[(E)-(4,4-dimethyl-2,6-dioxocyclohexyl)methylidene]amino}-5-methylthiophene-3-carboxylate
Reactant of Route 4
ethyl 2-{[(E)-(4,4-dimethyl-2,6-dioxocyclohexyl)methylidene]amino}-5-methylthiophene-3-carboxylate

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